Product packaging for H-BETA-ALA-ILE-OH(Cat. No.:CAS No. 104465-34-1)

H-BETA-ALA-ILE-OH

Cat. No.: B566434
CAS No.: 104465-34-1
M. Wt: 202.254
InChI Key: GGUBVMQYYFJPFQ-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing β-Amino Acid Containing Peptides in Contemporary Biochemistry

Peptides containing β-amino acids represent a significant area of contemporary biochemical research, offering unique properties not typically found in their α-amino acid counterparts. acs.orgnih.govresearchgate.net The fundamental difference lies in the position of the amino group on the carbon backbone; in β-amino acids, it is attached to the β-carbon, which is two atoms away from the carboxylate group. wikipedia.org This seemingly subtle structural alteration introduces an additional carbon into the peptide backbone, leading to increased conformational flexibility. acs.org

This added flexibility allows β-amino acid-containing peptides, often referred to as β-peptides, to adopt distinct secondary structures. wikipedia.org Consequently, these peptides often exhibit enhanced stability against enzymatic degradation by peptidases, a crucial advantage for therapeutic applications. researchgate.net The incorporation of β-amino acids into peptide sequences can modulate their biological activity, leading to a wide range of functions, including antimicrobial and anti-angiogenic activities, as well as the ability to inhibit protein-protein interactions. nih.govresearchgate.net Research has demonstrated that hybrid peptides, which contain a mix of α- and β-amino acids, are promising as peptidomimetics in various therapeutic areas due to their increased stability and high specificity. rsc.org

Significance of Dipeptide Architectures in Peptide Science and Beyond

Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond. numberanalytics.combachem.com This bond is formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. bachem.com Despite their simple structure, dipeptides are of great importance in biochemistry and serve as fundamental building blocks for proteins. numberanalytics.com They are involved in a variety of physiological processes and can exhibit distinct biological activities. bachem.comnumberanalytics.com

Dipeptides are also valuable tools in biochemical research and drug development. numberanalytics.com They can be used to study protein structure and function, and as starting points for the design of enzyme inhibitors. numberanalytics.com Furthermore, the synthesis of dipeptides, which can be achieved through methods like solid-phase or solution-phase synthesis, is a fundamental technique in peptide chemistry. numberanalytics.comnumberanalytics.com The specific sequence of the amino acids in a dipeptide is crucial, as different arrangements of the same two amino acids can result in isomers with different properties and biological activities. wikipedia.org

Chemical and Physical Properties of H-β-Ala-Ile-OH

PropertyValue/Description
IUPAC Name (2S,3S)-2-((3-aminopropanoyl)amino)-3-methylpentanoic acid
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS Number 104465-34-1 chemicalbook.com

Properties

CAS No.

104465-34-1

Molecular Formula

C9H18N2O3

Molecular Weight

202.254

IUPAC Name

(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoic acid

InChI

InChI=1S/C9H18N2O3/c1-3-6(2)8(9(13)14)11-7(12)4-5-10/h6,8H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6-,8-/m0/s1

InChI Key

GGUBVMQYYFJPFQ-XPUUQOCRSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)CCN

Origin of Product

United States

Advanced Conformational Analysis and Structural Elucidation of H β Ala Ile Oh

Computational Chemistry Approaches to Dipeptide Conformation

Computational methods are indispensable tools for exploring the vast conformational space of peptides. They provide insights into the relative energies of different structures and the dynamics of their interconversion.

Density Functional Theory (DFT) and Ab Initio Calculations for Energy Landscapes

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to calculate the electronic structure of molecules and predict their properties, including their potential energy landscapes. rsc.orgrsc.org These calculations can identify stable conformers and the energy barriers between them. For dipeptides, DFT has been used to explore the energetics of various backbone conformations, such as β-turns and extended structures. rsc.orgrsc.org The choice of functional and basis set is crucial for obtaining accurate results, with dispersion-corrected functionals like ωB97X-D being essential for correctly modeling non-covalent interactions. rsc.org Studies on similar dipeptides have shown that even small changes, like the difference between an OH and SH group, can significantly alter the hydrogen bonding strength and resulting geometry. rsc.org For β-amino acids, calculations have shown that solvation can stabilize conformations compared to the gas phase. scirp.org

Table 1: Representative Dihedral Angles for Common Peptide Secondary Structures

Secondary StructureApproximate φ (°)Approximate ψ (°)
α-Helix (right-handed)-60-40
β-Strand-120120
Polyproline II (PII)-75145
Type I β-Turn (i+1, i+2)-60, -90-30, 0
Type II β-Turn (i+1, i+2)-60, 80120, 0

Note: These are idealized values and can vary depending on the specific amino acid sequence and environment. Data compiled from various sources. pnas.org

Molecular Dynamics Simulations of Dipeptide Dynamics and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of peptides over time. oup.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the interactions between the dipeptide and its solvent environment, revealing how these interactions influence its structure and dynamics. oup.comnih.gov For instance, MD simulations have been used to study the protective role of cholesterol in beta-amyloid protein-induced membrane disruptions and to investigate the effects of incorporating β-amino acids into peptides. oup.comresearchgate.netnih.gov The choice of force field, such as AMBER or CHARMM, is a critical parameter in these simulations. yale.edu

Spectroscopic Probes for Conformational States

Spectroscopic techniques offer experimental validation of the conformational preferences predicted by computational methods. Each technique provides a unique window into the structural features of the dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dipeptide Solution Structure

Table 2: Typical ³J(HN,Hα) Coupling Constants and Corresponding Conformations

ConformationTypical ³J(HN,Hα) (Hz)
α-Helix~4
β-Strand~8-10
Polyproline II (PII)~2-5

Note: These values are approximate and can be influenced by the specific amino acid and local environment. Data compiled from various sources. pnas.org

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Insights

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the chirality and secondary structure of molecules. rsc.orgnih.gov Different secondary structures, such as α-helices, β-sheets, and β-turns, exhibit characteristic CD spectra. researchgate.netrsc.org For β-peptides, CD spectroscopy has been instrumental in characterizing helical structures, such as the 14-helix, and in studying their thermal stability. rsc.orgwisc.edu The CD spectra of β-turns, however, can be complex and may not be represented by a single model curve. nih.gov The combination of CD spectroscopy with computational methods like TD-DFT can aid in the interpretation of the spectra and the characterization of β-turn types. rsc.org

Intramolecular Interactions Governing Dipeptide Architecture

The three-dimensional structure of H-β-Ala-Ile-OH is dictated by a delicate balance of intramolecular interactions. These non-covalent forces, though individually weak, collectively determine the preferred conformation of the dipeptide.

Analysis of Hydrogen Bonding Networks within H-β-Ala-Ile-OH

Hydrogen bonds are critical in defining the secondary structure of peptides. In H-β-Ala-Ile-OH, the potential for hydrogen bonding exists both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), involving the terminal functional groups and the central amide bond. The formation of these networks is fundamental to the peptide's three-dimensional structure and its potential for self-assembly. acs.org

Intramolecular hydrogen bonds are also possible due to the increased flexibility of the β-alanine backbone. acs.org While β-turns are more commonly observed in longer peptides, the flexible backbone of this dipeptide could facilitate the formation of hydrogen-bonded ring structures. researcher.lifetandfonline.com For instance, a hydrogen bond could potentially form between the terminal ammonium (B1175870) group and the carbonyl oxygen of the peptide bond. The specific hydrogen-bonding pattern is highly dependent on the solvent environment; polar solvents can compete for hydrogen bond sites, favoring more extended conformations, while non-polar solvents may promote the formation of intramolecular bonds.

The key functional groups capable of participating in these networks are outlined in the table below.

Table 1: Potential Hydrogen Bond Donors and Acceptors in H-β-Ala-Ile-OH Press the button to view the interactive table. View Interactive Table

Functional Group Atom/Group Type Potential Role
N-terminal Amino Group -NH3+ Amino Donor
Peptide Backbone -NH- Amide Donor
C-terminal Carboxyl Group -OH Carboxyl Donor
Peptide Backbone >C=O Carbonyl Acceptor
C-terminal Carboxyl Group >C=O Carbonyl Acceptor

Steric and Electronic Effects on Side-Chain and Backbone Conformational Preferences

The conformational freedom of a peptide is largely dictated by the rotational angles around the backbone bonds, known as dihedral angles (φ, ψ, and ω). The specific combination of these angles is constrained by steric and electronic effects originating from the amino acid side chains and the peptide backbone itself.

Electronic Effects: The introduction of β-alanine modifies the electronic properties of the peptide backbone compared to a standard α-peptide. The additional methylene (B1212753) group in the backbone alters the inductive effects that propagate along the chain. rsc.orgpsu.edu The electronic nature of the amide bond—a resonance hybrid with partial double-bond character—is influenced by the neighboring groups. mdpi.com These electronic effects can modulate the polarity of the N-H and C=O bonds, which in turn affects the strength and geometry of hydrogen bonds. researchgate.net For example, electron-withdrawing effects can increase the acidity of the amide proton, making it a stronger hydrogen bond donor. While subtle, these electronic alterations, in concert with the dominant steric forces, fine-tune the conformational preferences of the dipeptide.

The interplay of these effects determines whether the peptide adopts a specific folded structure or exists as an ensemble of different conformations. The table below lists typical dihedral angles for common secondary structures that represent the possible conformational states available to the peptide backbone.

Table 2: Representative Backbone Dihedral Angles (φ/ψ) for Common Peptide Secondary Structures Press the button to view the interactive table. View Interactive Table

Secondary Structure φ (phi) Angle ψ (psi) Angle Characteristics
Right-handed α-helix ~ -57° ~ -47° A compact, helical structure stabilized by intramolecular hydrogen bonds. msu.edu
Parallel β-sheet ~ -119° ~ +113° An extended structure where adjacent strands run in the same direction. duke.edu
Antiparallel β-sheet ~ -139° ~ +135° An extended structure where adjacent strands run in opposite directions. duke.edu
Type I β-turn -60° (i+1), -30° (i+2) -30° (i+1), -90° (i+2) A tight turn that reverses the direction of the peptide chain. tandfonline.com
Extended Conformation ~ ±180° ~ ±180° A fully stretched-out, linear conformation.

H β Ala Ile Oh As a Core Scaffold in Peptidomimetic Design and Peptide Engineering

Foundational Concepts in β-Peptidomimetic Construction

The construction of peptidomimetics using β-amino acids is a rational design strategy aimed at creating novel molecular entities with desirable therapeutic profiles. Unlike traditional α-peptides, which are composed exclusively of α-amino acids, β-peptides incorporate amino acids with an additional carbon atom in their backbone. nih.gov This seemingly minor alteration has profound implications for the molecule's three-dimensional structure, stability, and biological activity.

The primary motivation for developing β-peptidomimetics is to address the metabolic instability of natural peptides, which are often rapidly broken down by enzymes in the body. magtech.com.cnnih.gov By modifying the peptide backbone, for instance by introducing a β-amino acid like β-alanine, the resulting peptidomimetic can exhibit remarkable resistance to enzymatic degradation. nih.govacs.org Furthermore, the altered backbone provides opportunities to control the peptide's conformation, enabling the design of molecules that can adopt specific secondary structures, such as helices, turns, or sheets, even in short sequences. nih.gov This conformational control is crucial for mimicking the bioactive shape of a natural peptide and ensuring high-affinity interaction with its biological target.

A central goal in peptidomimetic design is to replicate the three-dimensional structure, or topology, of a biologically active peptide. researchgate.net Protein-protein interactions (PPIs) are often mediated by specific secondary structures like α-helices or β-sheets on the protein surface. nih.gov Short peptides excised from a protein, however, rarely maintain these defined structures in isolation. nih.gov The incorporation of β-amino acids is a powerful strategy to induce and stabilize predictable secondary structures. nih.gov

Oligomers composed entirely of β-amino acids, known as β-peptides, are well-documented to form stable helices (such as the 14-helix) and β-hairpins. nih.govnih.gov Even the strategic placement of β-amino acids within a conventional α-peptide sequence can generate α/β-peptides that successfully mimic α-helices. nih.govpnas.org The H-β-Ala-Ile-OH scaffold, as a simple α,β-dipeptide, serves as a fundamental building block in this context. It can be incorporated into longer sequences to disrupt or stabilize certain conformations, helping to project the critical side chains (like the isobutyl group of isoleucine) in a precise spatial arrangement required for binding to a receptor or enzyme. nih.gov This ability to control folding allows for the creation of molecules that can effectively mimic the surface of a protein and function as inhibitors of PPIs. pnas.org

One of the most significant advantages of incorporating β-amino acids into a peptide backbone is the dramatic increase in resistance to proteolytic degradation. nih.govacs.org Natural peptides are substrates for a wide array of proteases and peptidases, which rapidly cleave the amide bonds and limit their therapeutic utility. In contrast, peptides constructed from β-amino acids are poor substrates for these enzymes and exhibit a superior stability profile. nih.govacs.orgnih.gov

The stability of a dipeptide such as H-β-Ala-Ile-OH stems from the altered backbone structure introduced by β-alanine. The additional methylene (B1212753) group in the β-amino acid residue changes the shape and electronic properties of the peptide bond, preventing proteases from recognizing and hydrolyzing it effectively. nih.gov Studies have consistently shown that peptides composed entirely of β-amino acids are resilient to degradation by a host of common enzymes. nih.govnih.gov Even mixed α,β-peptides demonstrate significantly enhanced stability compared to their all-α-peptide counterparts. nih.govacs.org This intrinsic resistance to proteolysis is a key feature that makes scaffolds like H-β-Ala-Ile-OH highly valuable in the design of long-acting peptide-based drugs.

StrategyMechanismEffect on Stability
β-Amino Acid Incorporation Alters backbone geometry, preventing protease recognition and binding.High resistance to a broad range of peptidases. nih.gov
N- and C-Terminal Modification Capping the ends of the peptide (e.g., acetylation, amidation) blocks exopeptidase activity.Increased half-life by preventing terminal degradation.
Cyclization Creates a rigid, cyclic structure that sterically hinders protease access to amide bonds.Exceptional stability against most proteases. magtech.com.cn
Use of D-Amino Acids Introduces unnatural stereochemistry that is not recognized by proteases.Renders the peptide indigestible by common proteases.

This table outlines common strategies to enhance the proteolytic stability of peptides, with β-amino acid incorporation being a central method.

Design and Synthesis of Constrained Dipeptide Analogs Incorporating β-Alanine and Isoleucine

To further enhance the activity and specificity of peptidomimetics, chemists often introduce conformational constraints. A constrained analog has a more rigid structure, which can lock the molecule into its bioactive conformation, thereby increasing its binding affinity and reducing off-target effects. magtech.com.cn For a scaffold like H-β-Ala-Ile-OH, several strategies can be employed to create constrained analogs.

Local constraints can be introduced by modifying the amino acid residues themselves. For example, using a cyclic β-amino acid in place of β-alanine, or a dialkylated version of isoleucine, would restrict bond rotations and limit the conformational freedom of the dipeptide. magtech.com.cn

Global constraints involve cyclizing the entire peptide. Head-to-tail cyclization, where the N-terminal amine of β-alanine is linked to the C-terminal carboxyl group of isoleucine, creates a cyclic dipeptide. This is a highly effective method for improving metabolic stability and conformational rigidity. magtech.com.cn The synthesis of such analogs typically involves standard solid-phase or solution-phase peptide coupling methods, followed by a final cyclization step under high-dilution conditions. For instance, a linear precursor would be synthesized, and then a macrolactamization reaction would be used to form the cyclic product.

Structure-Activity Relationship (SAR) Investigations in H-β-Ala-Ile-OH Derived Peptidomimetics

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent drug candidate. nih.gov These investigations involve systematically modifying the structure of a molecule and evaluating how each change affects its biological activity. researchgate.net For a peptidomimetic derived from the H-β-Ala-Ile-OH scaffold, an SAR study would explore how modifications to the β-alanine backbone, the isoleucine side chain, and the terminal groups influence its interaction with a target receptor or enzyme.

The process begins with the synthesis and biological testing of a series of analogs. nih.gov For example, chemists might synthesize analogs where the isobutyl side chain of isoleucine is replaced with other alkyl groups to probe the size and shape requirements of the binding pocket. Other modifications could include changing the stereochemistry of isoleucine from L to D, N-methylating the amide bond to alter its hydrogen-bonding capacity, or replacing the terminal carboxylic acid with an amide or an alcohol to assess the importance of the negative charge.

The data from these studies provide critical insights for further optimization. nih.gov The following table provides an illustrative example of an SAR study on a hypothetical series of H-β-Ala-Ile-OH analogs targeting a generic receptor.

Compound IDModification from Parent (H-β-Ala-Ile-OH)Receptor Binding Affinity (Ki, nM)
1 (Parent)None150
2H-β-Ala-Val -OH (Isoleucine to Valine)450
3H-β-Ala-D-Ile -OH (L-Ile to D-Ile)>10,000
4Ac -β-Ala-Ile-OH (N-terminal Acetylation)125
5H-β-Ala-Ile-NH₂ (C-terminal Amidation)80
6Cyclo(-β-Ala-Ile-) (Head-to-tail cyclization)35

This interactive table presents hypothetical data from a representative SAR study. The results suggest that the isoleucine side chain is important for activity (Compound 2), the L-stereochemistry of isoleucine is crucial (Compound 3), C-terminal amidation is beneficial (Compound 5), and global constraint through cyclization significantly improves binding affinity (Compound 6).

Mechanistic Investigations of H β Ala Ile Oh in in Vitro Biological and Supramolecular Systems

Self-Assembly Phenomena of H-β-Ala-Ile-OH and Related Dipeptides

Peptides, including dipeptides, possess a remarkable ability to self-assemble into ordered supramolecular architectures. This phenomenon is driven by a complex interplay of non-covalent interactions, allowing for the formation of diverse nanostructures with potential applications in materials science and biomedicine.

Formation of Ordered Supramolecular Architectures (e.g., Nanotubes)

Dipeptides containing β-alanine residues, particularly when positioned at the N-terminus, have demonstrated a propensity to form ordered supramolecular structures. Specifically, β-alanyl-l-isoleucine has been shown to form hydrogen-bonded supramolecular double helices with a pitch length of approximately 1 nm acs.org. This ordered assembly is a testament to the precise molecular recognition and organization capabilities inherent in peptide sequences. While direct reports of H-β-Ala-Ile-OH forming nanotubes are not extensively detailed in the provided literature, related dipeptides such as alanine-isoleucine (Ala-Ile) and isoleucine-isoleucine (Ile-Ile) have been studied for their self-assembly behaviors, which can include the formation of various nanostructures depending on conditions acs.orgcyi.ac.cy. General principles of peptide self-assembly indicate that hydrophobic interactions, often mediated by residues like isoleucine and alanine (B10760859), can drive the formation of structures such as nanofibers and nanotubes nih.govrsc.orgcsic.es.

Table 1: Supramolecular Architectures Formed by Dipeptides

Dipeptide StudiedStructure FormedKey Driving ForcesConditions/SolventReference
β-alanyl-l-isoleucineSupramolecular double helicesHydrogen bondingAqueous acs.org
Alanine-Isoleucine (Ala-Ile)Nanofibers/Nanotubes (inferred)Hydrogen bonding, hydrophobic interactionsWater/Methanol (B129727) acs.orgcyi.ac.cy
Isoleucine-Isoleucine (Ile-Ile)Nanofibers/Nanotubes (inferred)Hydrogen bonding, hydrophobic interactionsWater/Methanol acs.orgcyi.ac.cy
General DipeptidesNanofibers, HydrogelsHydrogen bonding, hydrophobic, electrostatic interactionsAqueous nih.govrsc.org

Principles of Molecular Recognition and Self-Organization in Dipeptide Assemblies

The self-assembly of dipeptides like H-β-Ala-Ile-OH is governed by fundamental principles of molecular recognition and organization. The presence of an N-terminal β-alanine residue has been identified as a critical factor in the formation of specific supramolecular architectures, such as the double helices observed for β-alanyl-l-isoleucine acs.org. The driving forces behind these assemblies are primarily non-covalent interactions, including:

Hydrogen Bonding: The peptide backbone's amide and carbonyl groups form intermolecular hydrogen bonds, which are crucial for stabilizing secondary structures like β-sheets and driving the alignment of peptide molecules nih.govrsc.orgcsic.es.

Hydrophobic Interactions: The side chains of amino acids, particularly hydrophobic ones like isoleucine and alanine, tend to associate with each other to minimize contact with the aqueous solvent. This effect is a significant driver for the aggregation and formation of ordered structures nih.govrsc.orgcsic.es.

Electrostatic Interactions: Charged amino acid residues, if present, can also contribute to self-assembly through attractive or repulsive forces nih.govrsc.org.

Solvent Effects: The nature of the solvent plays a crucial role in dictating the self-assembly process and the resulting morphology. For instance, dipeptides like Ala-Ile can exhibit different self-assembly behaviors in water versus methanol acs.orgcyi.ac.cy.

Zwitterionic Nature: As zwitterions, amino acids and dipeptides present both positive and negative charges, which are strongly solvated in aqueous media. Molecular recognition of these species often requires sophisticated receptor designs that can accommodate both charged moieties, presenting a challenge in understanding their precise interactions and self-organization csic.es.

The propensity for self-assembly can vary based on the specific amino acid sequence. For example, in aqueous solutions, the self-assembly propensity order has been reported as Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile cyi.ac.cy.

In Vitro Studies of Dipeptide-Enzyme Interactions

The enzymatic processing of dipeptides is a critical aspect of their biological fate and potential bioactivity. While specific studies detailing the enzymatic interactions of H-β-Ala-Ile-OH are limited, general insights can be drawn from research on related β-alanine dipeptides and β-aminopeptidases.

Substrate Specificity and Kinetic Analysis with Relevant Peptidases

Studies on β-peptidyl aminopeptidases (BapA, DmpA) indicate that these enzymes generally require an N-terminal β-amino acid for hydrolysis and exhibit unique substrate specificities nih.govresearchgate.netethz.ch. These enzymes have been shown to hydrolyze β-peptides and mixed β/α-peptides, with preferences often dictated by the nature and steric bulk of the side chains, particularly at the N-terminus nih.govethz.ch. For instance, BapA has been observed to act on β-dipeptides containing N-terminal β-amino acids researchgate.netnih.gov. However, direct kinetic data (e.g., Km, kcat values) for H-β-Ala-Ile-OH with specific peptidases are not extensively reported in the provided literature. Enzymes like dipeptidyl peptidase IV (DPP4) typically prefer proline at the P1 position but can also accept alanine or serine, primarily acting on α-peptides nih.govnih.gov.

Table 2: Substrate Specificity of β-Peptidyl Aminopeptidases (General Principles)

EnzymeSubstrate Type RequirementSpecificity NotesReference
β-Peptidyl Aminopeptidases (e.g., BapA, DmpA)N-terminal β-amino acidHydrolyze β-peptides and mixed β/α-peptides; preference for sterically demanding N-terminal β-amino acids; β-peptides are generally resistant to many common peptidases nih.govresearchgate.netethz.chnih.gov. nih.govresearchgate.netethz.chnih.gov
Dipeptidyl Peptidase IV (DPP4)N-terminal α-amino acid, preferably ProlinePrefers Proline at P1, but can accept Alanine or Serine; primarily acts on α-peptides nih.govnih.gov. nih.govnih.gov
Dipeptidyl Peptidases 8 and 9N-terminal α-amino acid (cleaves peptide hormones like NPY, PYY)Cleave peptide hormones; show similar Michaelis–Menten kinetics and substrate specificity compared to each other, with marked differences from DPP-IV nih.gov. nih.gov

Enzymatic Transformations and Degradation Pathways of β-Alanine Dipeptides

The degradation pathways of β-alanine dipeptides are not as extensively documented as those of their α-amino acid counterparts. β-Peptides, in general, are known for their high metabolic stability and resistance to many common peptidases and proteases ethz.chnih.gov. However, specific β-peptidyl aminopeptidases have been identified that can catalyze the hydrolysis of β-dipeptides researchgate.netethz.chnih.gov. For example, a β-peptidyl aminopeptidase (B13392206) BapA can catalyze the degradation of β-tripeptides, yielding β-dipeptides which are then further hydrolyzed nih.gov. The degradation of the free amino acid β-alanine involves conversion to malonate semialdehyde and subsequently acetyl-CoA nih.govnih.gov. Carnosine, a dipeptide of β-alanine and histidine, is degraded by carnosinase, with carnosinase-2 being a non-specific dipeptidase found in skeletal muscle, though its optimal activity is at a higher pH than typically found in muscle tissue frontiersin.orgd-nb.info. Specific enzymatic transformations or degradation pathways for H-β-Ala-Ile-OH itself are not detailed in the provided search results, suggesting a focus on its stability or the activity of specific β-peptidases.

Research into In Vitro Bioactivity Mechanisms

While specific in vitro bioactivity mechanisms for H-β-Ala-Ile-OH are not explicitly detailed in the provided literature, general mechanisms observed for peptides containing similar amino acid residues can be inferred. Peptides derived from protein hydrolysates, often rich in hydrophobic amino acids like isoleucine and alanine, have demonstrated various bioactivities.

Antioxidant Activity: Many peptides exhibit antioxidant properties through mechanisms such as direct free radical scavenging, metal ion chelation, inhibition of lipid peroxidation, or activation of endogenous antioxidant enzymes nih.govmdpi.com. The hydrophobic nature of isoleucine and alanine residues can contribute to these effects by facilitating interactions with cellular membranes or reactive oxygen species.

Enzyme Inhibition: Peptides can modulate biological functions by inhibiting enzymes. For example, some peptides are known to inhibit Angiotensin-Converting Enzyme (ACE), which plays a role in blood pressure regulation researchgate.net. The mechanisms of enzyme inhibition typically involve binding to the enzyme's active site through hydrogen bonds, hydrophobic interactions, electrostatic forces, and sometimes coordination with metal cofactors like Zn²⁺ researchgate.net.

The specific bioactivity mechanisms of H-β-Ala-Ile-OH would likely depend on its unique structural conformation and its interactions with specific biological targets, potentially involving the hydrophobic characteristics of isoleucine and the general properties conferred by the β-alanine moiety.

Compound List:

H-β-Ala-Ile-OH (β-alanyl-isoleucine)

β-alanine

Isoleucine

Alanine

β-alanyl-l-valine

β-alanyl-l-phenylalanine

Alanine-Isoleucine (Ala-Ile)

Isoleucine-Isoleucine (Ile-Ile)

Diphenylalanine (Phe-Phe)

Dipeptidyl peptidase IV (DPP4)

β-peptidyl aminopeptidases (BapA, DmpA)

Carnosine (β-alanyl-histidine)

Histidine

H-βhGly-pNA

H-β³hLeu-pNA

Neuropeptide Y (NPY)

Peptide YY (PYY)

Cellular Interactions and Biological Response Mechanisms in Model Systems

Direct investigations into the cellular interactions and specific biological response mechanisms of H-β-Ala-Ile-OH in model systems are not extensively documented in the scientific literature. However, general principles governing dipeptide cellular uptake and observed effects in related studies offer insight.

Dipeptides, including H-β-Ala-Ile-OH, are known to be transported across cell membranes via specific peptide transporters, such as PepT1 and PepT2, which are crucial for their cellular entry and subsequent biological activity bachem.com. These transporters play a vital role in mediating the uptake of dipeptides from the extracellular environment into cells for further processing or action.

A notable finding regarding beta-alanyl-L-isoleucine (H-β-Ala-Ile-OH) in a model system indicates a potential biological response mechanism involving the central nervous system. Intracerebroventricular (i.c.v.) administration of beta-alanyl-L-isoleucine in experimental models has been associated with the induction of hypoactivity researchgate.net. This observation suggests that the dipeptide may interact with neural pathways, influencing behavior as a biological response within a complex biological system. The precise cellular targets or signaling cascades mediating this effect remain to be elucidated.

Exploration of Specific Molecular Targets and Pathways in In Vitro Systems

Specific molecular targets and pathways directly modulated by H-β-Ala-Ile-OH in in vitro systems have not been extensively characterized. However, research into the supramolecular behavior of similar aliphatic dipeptides, such as alanine-isoleucine (Ala-Ile) and isoleucine-isoleucine (Ile-Ile), reveals their propensity for self-assembly into ordered nanostructures like nanotubes acs.org. This self-assembly is driven by non-covalent interactions including hydrogen bonds, electrostatic forces, and van der Waals interactions, which dictate their structural organization at the molecular level.

While H-β-Ala-Ile-OH itself has not been specifically detailed in such supramolecular studies, the comparative analysis of related dipeptides' self-assembly propensities highlights the influence of amino acid sequence on these phenomena.

DipeptideRelative Self-Assembly Propensity
Phe-PheHigh
Ala-IleModerate to High
Ala-AlaModerate
Ile-IleLower

Note: The data presented above for self-assembly propensity is derived from studies on related dipeptides (Ala-Ile, Ile-Ile, Phe-Phe, Ala-Ala) as direct experimental data for H-β-Ala-Ile-OH in this context is not available in the reviewed literature. The comparison indicates general trends influenced by amino acid side chains.

Further research is required to identify specific molecular targets and delineate the pathways through which H-β-Ala-Ile-OH exerts its biological effects in vitro.

Compound List:

H-β-Ala-Ile-OH (N-β-alanyl-L-isoleucine)

Alanine-Isoleucine (Ala-Ile)

Isoleucine-Isoleucine (Ile-Ile)

Phenylalanine-Phenylalanine (Phe-Phe)

Alanine-Alanine (Ala-Ala)

Carnosine (β-alanyl-L-histidine)

Advanced Analytical and Characterization Techniques for H β Ala Ile Oh Research

High-Resolution Chromatographic Separations

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. nih.gov It separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. stmarys-ca.edu For a dipeptide like H-β-Ala-Ile-OH, HPLC methods are crucial for assessing purity and isolating it from reaction byproducts and starting materials.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis due to its high resolution and compatibility with mass spectrometry. chromatographyonline.com The development of a robust RP-HPLC method for H-β-Ala-Ile-OH involves the systematic optimization of several key parameters to achieve efficient separation.

Key Optimization Parameters:

Stationary Phase: C18 (octadecylsilyl) columns are widely used for peptide separations, offering excellent hydrophobic retention and resolution. The choice of column depends on factors like particle size and pore size, which influence efficiency and loading capacity.

Mobile Phase: A typical mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile. nih.gov Trifluoroacetic acid (TFA) is often added at a low concentration (e.g., 0.1%) to both solvents to act as an ion-pairing agent, which improves peak shape and resolution by suppressing the ionization of free silanol groups on the stationary phase and forming neutral ion pairs with the peptide.

Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased over time, is typically employed for peptide separations. stmarys-ca.edu This allows for the effective elution of compounds with varying hydrophobicities, ensuring sharp peaks and good resolution.

Flow Rate and Temperature: These parameters are adjusted to optimize analysis time and separation efficiency. Higher temperatures can reduce mobile phase viscosity and improve peak symmetry but may affect the stability of the peptide or the column.

A rational screening strategy, combining different columns and mobile phases, can be employed to find the optimal conditions for separating H-β-Ala-Ile-OH from any potential impurities, such as isomers or degradation products. chromatographyonline.com

Table 1: Example HPLC Method Parameters for Dipeptide Analysis

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 3.5 µm Provides hydrophobic interaction for separation.
Mobile Phase A 0.1% TFA in Water Aqueous solvent, ion-pairing agent for peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile Organic solvent for elution.
Gradient 5% to 40% B over 20 min Ensures elution of the dipeptide with good resolution.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Temperature 30 °C Provides consistent retention times and peak shapes.
Detection UV at 214 nm Wavelength for detecting the peptide bond.

The presence of isoleucine in H-β-Ala-Ile-OH introduces significant complexity due to its two chiral centers, resulting in four possible stereoisomers: L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine. jst.go.jpgoogle.com Distinguishing between these diastereomers and enantiomers when incorporated into a dipeptide is a significant analytical challenge that requires specialized chiral separation techniques. nih.gov

Two primary strategies are used for the chiral separation of such peptides by HPLC:

Chiral Stationary Phases (CSPs): These columns contain a chiral selector immobilized on the stationary phase. The selector forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for the direct separation of underivatized amino acids and small peptides. sigmaaldrich.com Cyclodextrin-based CSPs have also demonstrated broad applicability in chiral separations. mdpi.com

Chiral Derivatizing Agents (CDAs): In this indirect approach, the peptide is reacted with a chiral agent to form diastereomeric derivatives. nih.gov These diastereomers can then be separated on a standard achiral column (e.g., C18). A common example of a CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). jst.go.jp The resulting diastereomers exhibit different physicochemical properties, allowing for their separation by conventional RP-HPLC.

Table 2: Comparison of Chiral Separation Techniques for Isoleucine-Containing Peptides

Technique Principle Advantages Disadvantages
Chiral Stationary Phase (CSP) Differential formation of transient diastereomeric complexes on the column. sigmaaldrich.com Direct analysis, no derivatization required. Columns can be expensive and less robust than standard columns.
Chiral Derivatizing Agent (CDA) Covalent reaction to form diastereomers, separated on an achiral column. jst.go.jp Uses standard, robust HPLC columns; can enhance detection. Requires an additional reaction step; potential for side reactions.
Optimized RP-HPLC Exploits subtle hydrophobicity differences between diastereomers. nih.gov No special columns or reagents needed. May not be universally applicable; requires extensive method development.

Mass Spectrometric Identification and Purity Profiling

Mass spectrometry (MS) is an indispensable tool for peptide characterization, providing precise molecular weight determination and structural information. resolvemass.ca When coupled with HPLC (LC-MS), it becomes a powerful technique for purity profiling and impurity identification. nih.gov

To analyze a thermally labile molecule like a dipeptide without causing it to break apart, soft ionization techniques are required. youtube.comacs.org These methods impart minimal excess energy to the analyte, allowing for the generation of intact molecular ions. libretexts.org

Electrospray Ionization (ESI): ESI is a very common and gentle ionization method, ideal for coupling with liquid chromatography. youtube.com It generates ions directly from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. For a small dipeptide like H-β-Ala-Ile-OH, ESI would typically produce a protonated molecular ion, [M+H]⁺. This allows for the accurate determination of the intact molecular weight. libretexts.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. nsf.gov A pulsed laser irradiates the sample, and the matrix transfers the energy to the analyte, promoting its desorption and ionization. libretexts.org MALDI is also a soft ionization technique that typically produces singly charged ions, making it very useful for determining the molecular weight of intact peptides. acs.org

These techniques are crucial for confirming the successful synthesis of H-β-Ala-Ile-OH by verifying its molecular mass and for detecting any impurities with different masses.

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information and confirm the amino acid sequence of a peptide. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis:

Precursor Ion Selection: An intact molecular ion of the peptide (e.g., the [M+H]⁺ ion of H-β-Ala-Ile-OH) is selected in the first mass analyzer (MS1). wikipedia.org

Fragmentation: The selected precursor ion is subjected to fragmentation, most commonly through collision-induced dissociation (CID). In this process, the ion collides with an inert gas (like argon or nitrogen), which increases its internal energy and causes it to break apart at its weakest bonds, primarily the peptide bonds. nih.govresearchgate.net

Fragment Ion Analysis: The resulting fragment ions are then analyzed in a second mass analyzer (MS2) to produce the MS/MS spectrum. wikipedia.org

The fragmentation of peptides in CID typically occurs along the peptide backbone, producing characteristic "b" and "y" ions. nih.gov

b-ions contain the N-terminus and are formed by cleavage of the amide bond, with the charge retained on the N-terminal fragment.

y-ions contain the C-terminus and are formed with charge retention on the C-terminal fragment.

By analyzing the mass differences between the peaks in the MS/MS spectrum, the amino acid sequence can be deduced. For H-β-Ala-Ile-OH, fragmentation would be expected to cleave the peptide bond between β-Ala and Ile, producing specific b₁ and y₁ ions that would confirm the sequence.

Table 3: Predicted MS/MS Fragmentation of H-β-Ala-Ile-OH ([M+H]⁺)

Fragment Ion Sequence Structure Predicted m/z
b₁ β-Ala H₂N-CH₂-CH₂-CO⁺ 72.04
y₁ Ile H₂N⁺-CH(CH(CH₃)C₂H₅)-COOH 132.10

Note: m/z values are monoisotopic.

Complementary Spectroscopic and Spectrometric Methods

While chromatography and mass spectrometry provide information on purity and primary structure, other spectroscopic techniques are used to investigate the higher-order structure and conformation of H-β-Ala-Ile-OH.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for analyzing the secondary structure of peptides. springernature.com The positions of the amide bands in the IR spectrum are sensitive to the peptide's conformation. shimadzu.com The Amide I band (around 1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is the most sensitive probe for secondary structure. shimadzu.comrsc.org The Amide II band (around 1510-1580 cm⁻¹) is associated with N-H bending and C-N stretching vibrations. shimadzu.com For a small dipeptide like H-β-Ala-Ile-OH, FTIR can provide insights into hydrogen bonding and the local conformation of the peptide bond. researchgate.netnih.gov

These complementary methods, when used in conjunction, provide a comprehensive analytical characterization of H-β-Ala-Ile-OH, from its primary sequence and purity to its three-dimensional structure.

Q & A

Q. How can researchers enhance reproducibility in peptide stability studies?

  • Methodological Answer : Publish raw NMR/LC-MS spectra, chromatograms, and instrument calibration logs as supplementary data. Use standardized reporting templates (e.g., MIRAGE for glycopeptides) and participate in inter-laboratory validation rounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.